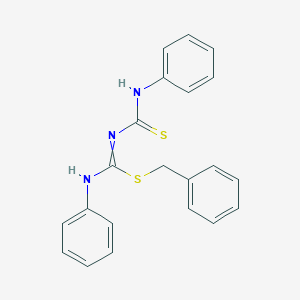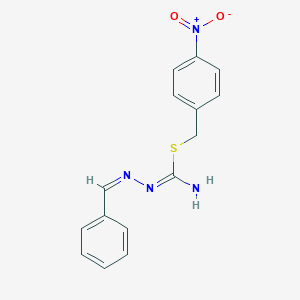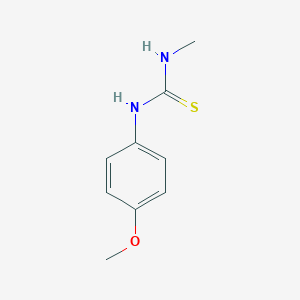![molecular formula C25H28N4O3S B307332 tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate](/img/structure/B307332.png)
tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various pathways such as the inhibition of protein kinases, the modulation of gene expression, and the activation of signaling pathways.
Biochemical and Physiological Effects:
Tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation and migration of cancer cells, reduce the formation of beta-amyloid plaques in the brain, and improve glucose tolerance and insulin sensitivity in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate in lab experiments is its high yield and relatively simple synthesis method. Additionally, it has shown promising results in various disease models, which makes it a potential candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to study its potential applications in other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, future research could focus on optimizing its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis of tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate involves the reaction of 4-methylphenyl-4H-1,2,4-triazole-3-thiol with tert-butyl 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-1-acetate. The reaction is catalyzed by a base such as potassium carbonate or sodium hydride in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the product is typically high, ranging from 70-90%.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, it has been found to reduce the accumulation of beta-amyloid plaques in the brain, which are associated with the development of the disease. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity.
Eigenschaften
Produktname |
tert-butyl (3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetate |
|---|---|
Molekularformel |
C25H28N4O3S |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
tert-butyl 2-[3-[[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate |
InChI |
InChI=1S/C25H28N4O3S/c1-16-9-11-18(12-10-16)22-26-24(28-27-22)33-20-14-13-17-7-5-6-8-19(17)29(23(20)31)15-21(30)32-25(2,3)4/h5-12,20H,13-15H2,1-4H3,(H,26,27,28) |
InChI-Schlüssel |
QLGQGQJKCVRGPE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SC3CCC4=CC=CC=C4N(C3=O)CC(=O)OC(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NC(=NN2)SC3CCC4=CC=CC=C4N(C3=O)CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl N-[3-(4-fluorophenyl)-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N'-phenylimidothiocarbamate](/img/structure/B307249.png)
![(1Z)-2-benzyl-1-[(4E,5Z)-4,5-bis[(4-methoxyphenyl)imino]-3-phenyl-thiazolidin-2-ylidene]-3-phenyl-isothiourea](/img/structure/B307251.png)
![ethyl N'-phenyl-N-[3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]imidothiocarbamate](/img/structure/B307252.png)
![N'-[3-{4-nitrophenyl}-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylthiourea](/img/structure/B307255.png)
![Ethyl 4-[(2-{[(dimethylamino)carbothioyl]imino}-5-{[4-(ethoxycarbonyl)phenyl]imino}-3-{4-nitrophenyl}-1,3-thiazolidin-4-ylidene)amino]benzoate](/img/structure/B307256.png)
![N'-[3-{4-nitrophenyl}-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]-N,N-dimethylurea](/img/structure/B307258.png)




![1-[[(E)-(6-oxo-4-pyrrolidin-1-ylcyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B307268.png)

![methylN-[2-(benzoyl-4-methylanilino)-1,2-bis(methylanilino)vinyl]-N-(4-methylphenyl)-N'-phenylimidothiocarbamate](/img/structure/B307271.png)
![N-[4,5-bis(methylanilino)-3,6-bis(4-methylphenyl)-7-(phenylimino)-1,8-dithia-3,6-diazacyclododeca-4,10-dien-2-ylidene]-N-phenylamine](/img/structure/B307272.png)